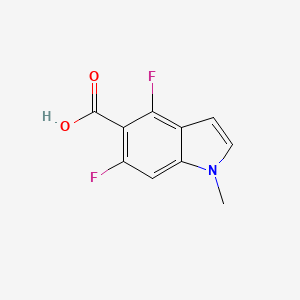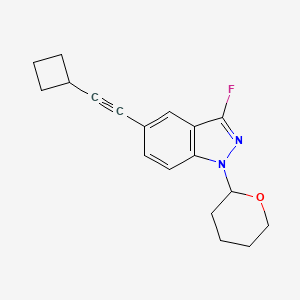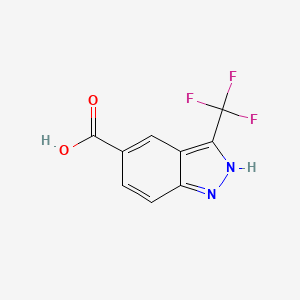
3-(三氟甲基)-1H-吲唑-5-羧酸
描述
3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the indazole ring structure
科学研究应用
Chemistry: In chemistry, 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: In medicinal chemistry, 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is explored for its pharmacological properties. It has been investigated for its potential use in the development of new drugs, especially in the treatment of diseases such as cancer and inflammation.
Industry: The compound's properties make it useful in the development of materials with enhanced thermal and chemical stability. It is also used in the production of agrochemicals and other industrial applications.
作用机制
Target of Action
It is known that indole derivatives, which include 3-(trifluoromethyl)-1h-indazole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.
Pharmacokinetics
The physicochemical properties of indole derivatives, such as lipophilicity, can influence their pharmacokinetics . These properties can impact the bioavailability of the compound, affecting its ability to reach its targets and exert its effects.
Result of Action
It is known that indole derivatives can exert a variety of effects, depending on their specific targets and the nature of their interactions with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid. For example, the relative importance of different biochemical pathways can depend on environmental conditions .
生化分析
Biochemical Properties
The trifluoromethyl group in 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine This property can influence the compound’s interactions with various biomolecules
Molecular Mechanism
It is known that trifluoromethyl-substituted compounds can undergo various reactions, including radical trifluoromethylation
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the indazole core. One common method is the cyclization of o-aminobenzonitriles with hydrazine hydrate to form the indazole ring, followed by trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the indazole ring or the trifluoromethyl group, depending on the desired product.
Substitution: The trifluoromethyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed:
Esters and amides from oxidation reactions.
Reduced forms of the indazole ring or trifluoromethyl group.
Substituted derivatives with different functional groups.
相似化合物的比较
3-(Trifluoromethyl)indole-5-carboxylic acid
3-(Trifluoromethyl)pyrazole-5-carboxylic acid
3-(Trifluoromethyl)benzimidazole-5-carboxylic acid
Uniqueness: 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid stands out due to its specific indazole core and trifluoromethyl group placement. This unique structure provides distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-(trifluoromethyl)-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKPNGNKOMYRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



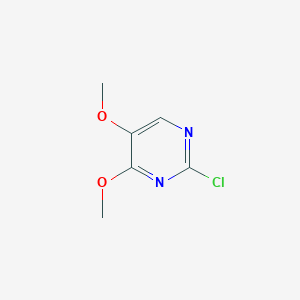
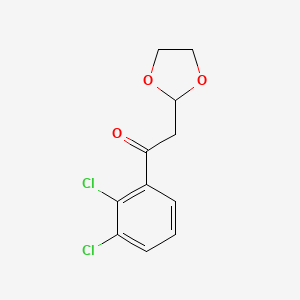
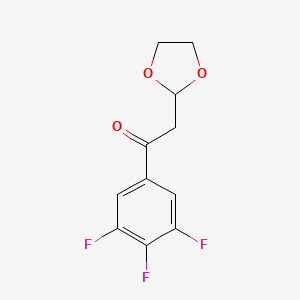
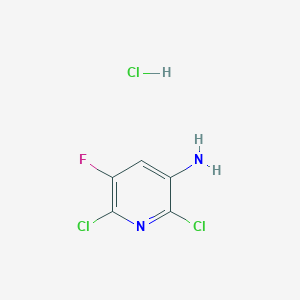

![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)
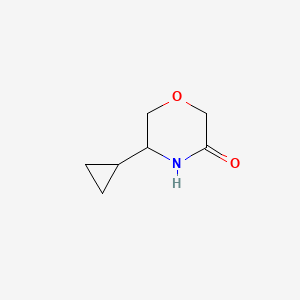
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
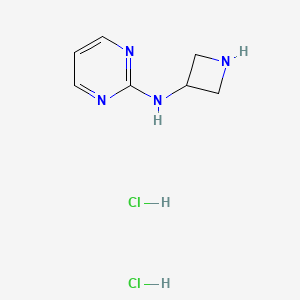
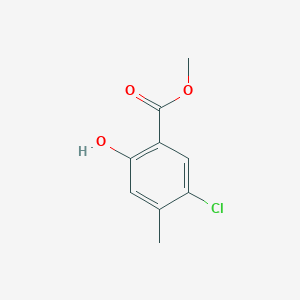
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)
